molecular formula C5H7O4- B8798970 Propanedioic acid, monoethyl ester

Propanedioic acid, monoethyl ester

Cat. No.: B8798970
M. Wt: 131.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedioic acid (malonic acid) is a dicarboxylic acid with the formula HOOC-CH2-COOH. This compound retains one free carboxylic acid group, distinguishing it from diesters like diethyl malonate (EtOOC-CH2-COOEt). Monoesters of malonic acid are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers. Their reactivity stems from the presence of both ester and acid functionalities, enabling diverse chemical transformations .

Comparison with Similar Compounds

Structural and Functional Differences

  • Monoethyl Ester vs. Diesters: Monoethyl ester: Contains one ethyl ester and one free carboxylic acid group. This structure enhances polarity, making it more water-soluble than diesters. Example molecular formula: C5H8O4 (inferred). Diethyl malonate: Fully esterified (two ethyl groups). Molecular formula: C7H12O4 (160.16 g/mol). Used in Claisen condensations and as a solvent. Emitted in vaping aerosols, raising toxicity concerns . Dimethyl malonate: Two methyl esters (C5H8O4, 132.11 g/mol). The U.S. EPA uses it as an analog for hazard assessments due to structural similarity .
  • Propanedioic acid, 2-[1-(3,3-dimethylcyclohexyl)ethyl]-, monoethyl ester (C15H26O4, 270.37 g/mol): A cyclohexyl-substituted ester, likely used in asymmetric synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Propanedioic acid, monoethyl ester C5H8O4 ~132.11 (inferred) Polar, reactive due to free COOH group
Diethyl malonate C7H12O4 160.16 Low polarity, high volatility
Dimethyl malonate C5H8O4 132.11 Similar to diethyl but lower molecular weight
Brominated derivatives (e.g., diethyl bromo(methyl)malonate) C8H13BrO4 259.09 Enhanced reactivity for alkylation reactions

Research Findings and Data Gaps

  • Key Studies: Metabolomics: Monoethyl esters serve as dynamic biomarkers in stress responses (e.g., algal fragmentation) .
  • Unresolved Questions: Exact physicochemical data (e.g., melting/boiling points) for the parent monoethyl ester. Detailed ecotoxicological profiles of monoesters compared to diesters.

Properties

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/p-1

InChI Key

HGINADPHJQTSKN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using the procedure of Step C of Example 6, 1.34 g of magnesium and 8.8g of ethyl malonate were reacted to obtain ethoxy magnesium of ethyl malonate to which was added over 30 minutes at room temperature a solution of 12.4 g of the product of Step B in 10 ml of dry toluene. The mixture was held at room temperature for 45 minutes and was then poured into 50 ml of 2N hydrochloric acid and 50 ml of ice. The mixture was extracted with ether and the extracts were washed with 5% sodium bicarbonate solution and then with water until the wash water pH was 6. The extracts were dried over magnesium sulfate, treated with activated carbon and evaporated to obtain 18 g of ethyl 2-[1-(2-trifluoromethylphenylamino)-2-methyl-prop-1-ylidene]-propanedioate in the form of a yellow oil which was used as is for the next step.
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